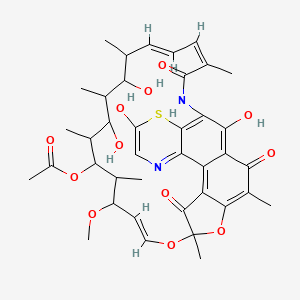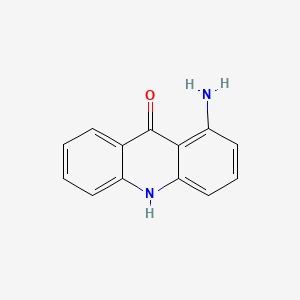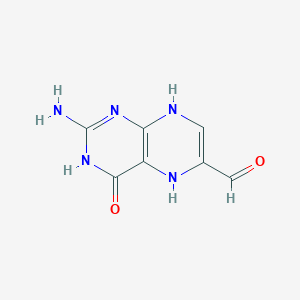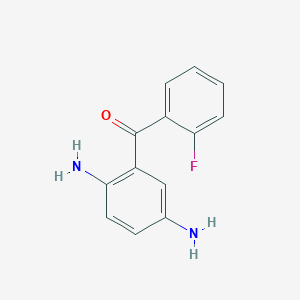
Rifamycin verde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rifamycin verde is a member of the rifamycin family, which are ansamycin antibiotics. These antibiotics are known for their broad-spectrum antimicrobial activity, particularly against mycobacteria. This compound is derived from rifamycin S and cysteine, and it features a unique thiazin-2-one ring structure .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Rifamycin verde is synthesized from rifamycin S and cysteine. The process involves the formation of a thiazin-2-one ring, which retains both C-2 and C-3 of cysteine . The synthesis can be carried out through chemical reactions, and the process is typically performed in a controlled laboratory environment.
Industrial Production Methods
Industrial production of this compound involves fermentation using a mutant strain of Nocardia mediterranea. The fermentation process is optimized to produce high yields of this compound, which is then purified using techniques such as preparative thin-layer chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Rifamycin verde undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from the reactions of this compound include various derivatives with modified antimicrobial properties
Aplicaciones Científicas De Investigación
Rifamycin verde has a wide range of scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of new antibiotics and antimicrobial agents.
Biology: Studied for its effects on bacterial RNA polymerase and its potential to inhibit bacterial growth.
Industry: Used in the development of new antimicrobial coatings and materials.
Mecanismo De Acción
Rifamycin verde exerts its effects by inhibiting bacterial DNA-dependent RNA polymerase. This inhibition prevents the synthesis of RNA, leading to the suppression of bacterial growth. The molecular target of this compound is the beta-subunit of the bacterial RNA polymerase enzyme .
Comparación Con Compuestos Similares
Rifamycin verde is compared with other rifamycin derivatives, such as:
Rifampicin: Known for its wide antibacterial spectrum and use in treating tuberculosis.
Rifabutin: Preferred for treating Mycobacterium avium complex infections.
Rifapentine: Used in combination therapy for tuberculosis.
Rifaximin: Used to treat traveler’s diarrhea.
This compound is unique due to its thiazin-2-one ring structure, which distinguishes it from other rifamycin derivatives .
Propiedades
Número CAS |
72428-95-6 |
|---|---|
Fórmula molecular |
C39H46N2O12S |
Peso molecular |
766.9 g/mol |
Nombre IUPAC |
[(9E,19E,21Z)-15,17,28,33-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-2,6,23-trioxo-8,34-dioxa-27-thia-24,30-diazapentacyclo[23.7.1.14,7.05,32.026,31]tetratriaconta-1(33),3,5(32),9,19,21,25,28,30-nonaen-13-yl] acetate |
InChI |
InChI=1S/C39H46N2O12S/c1-16-11-10-12-17(2)38(49)41-29-33(47)26-25(28-36(29)54-24(43)15-40-28)27-35(21(6)32(26)46)53-39(8,37(27)48)51-14-13-23(50-9)18(3)34(52-22(7)42)20(5)31(45)19(4)30(16)44/h10-16,18-20,23,30-31,34,43-45,47H,1-9H3,(H,41,49)/b11-10+,14-13+,17-12- |
Clave InChI |
CQPGHVFDNAXCNS-AEZIOYLSSA-N |
SMILES isomérico |
CC1/C=C/C=C(\C(=O)NC2=C3C(=NC=C(S3)O)C4=C5C(=C(C(=O)C4=C2O)C)OC(C5=O)(O/C=C/C(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)/C |
SMILES canónico |
CC1C=CC=C(C(=O)NC2=C3C(=NC=C(S3)O)C4=C5C(=C(C(=O)C4=C2O)C)OC(C5=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N,N'-Bis{2-[({5-[(dimethylamino)methyl]furan-2-yl}methyl)sulfanyl]ethyl}urea](/img/structure/B14475453.png)





![N-[3-(Dimethylamino)naphthalen-2-yl]-2-methoxybenzamide](/img/structure/B14475485.png)
![4,5,6,8-Tetraphenyl-7-oxa-4,6-diazaspiro[2.5]octane](/img/structure/B14475490.png)


![(1,4-Phenylene)bis[(2-hydroxyphenyl)methanone]](/img/structure/B14475498.png)

